8-Ethynyl-7-methoxyquinoline

Catalog No.
S12356669
CAS No.
M.F
C12H9NO
M. Wt
183.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Ethynyl-7-methoxyquinoline

Product Name

8-Ethynyl-7-methoxyquinoline

IUPAC Name

8-ethynyl-7-methoxyquinoline

Molecular Formula

C12H9NO

Molecular Weight

183.21 g/mol

InChI

InChI=1S/C12H9NO/c1-3-10-11(14-2)7-6-9-5-4-8-13-12(9)10/h1,4-8H,2H3

InChI Key

CIHULXDLVAYRMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)C#C

8-Ethynyl-7-methoxyquinoline is a synthetic compound belonging to the quinoline family, characterized by a methoxy group and an ethynyl substituent at the 7 and 8 positions, respectively. Its molecular formula is C11H9NC_{11}H_{9}N and it has a molecular weight of approximately 169.2 g/mol. The compound is notable for its unique structure, which contributes to its diverse chemical properties and potential applications in medicinal chemistry and organic synthesis.

Typical of alkynes and heterocycles. Key reactions include:

  • Electrophilic Aromatic Substitution: The methoxy group enhances the nucleophilicity of the aromatic ring, facilitating substitution reactions.
  • Alkyne Reactions: The ethynyl group can undergo addition reactions, including hydrohalogenation and hydration, leading to the formation of various derivatives.
  • Coupling Reactions: It can serve as a coupling partner in reactions such as the Sonogashira coupling, where it reacts with aryl halides to form biaryl compounds.

The synthesis of 8-ethynyl-7-methoxyquinoline can be achieved through several methods:

  • Alkyne Formation: Starting from 7-methoxyquinoline, an ethynyl group can be introduced via dehydrohalogenation or through a coupling reaction with an appropriate alkyne precursor.
  • Functionalization: The compound can also be synthesized by functionalizing quinoline derivatives through electrophilic substitution or cross-coupling reactions.
  • One-Pot Synthesis: A more efficient synthetic route involves a one-pot reaction where starting materials are combined with reagents like potassium carbonate in dimethylformamide (DMF) to yield the desired product directly.

8-Ethynyl-7-methoxyquinoline has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.
  • Organic Synthesis: It acts as a building block in synthesizing more complex organic molecules, particularly in the development of functional materials and dyes.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and photonic devices.

Interaction studies involving 8-ethynyl-7-methoxyquinoline focus on its binding affinity with biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in cellular signaling pathways. Further research is needed to elucidate these interactions fully and determine their implications for therapeutic applications.

Several compounds share structural similarities with 8-ethynyl-7-methoxyquinoline, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
7-MethoxyquinolineMethoxy group at position 7Antimicrobial
4-EthynylanisoleEthynyl group at position 4Used in organic synthesis
2-EthynylquinolineEthynyl group at position 2Potential anticancer activity
3-EthynylquinolineEthynyl group at position 3Neuroprotective properties

Uniqueness of 8-Ethynyl-7-Methoxyquinoline

What sets 8-ethynyl-7-methoxyquinoline apart from these similar compounds is its specific combination of an ethynyl substituent at position 8 and a methoxy group at position 7, which may enhance its biological activity and reactivity compared to others. This unique positioning allows for distinct interaction patterns with biological targets, potentially leading to novel therapeutic applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

183.068413911 g/mol

Monoisotopic Mass

183.068413911 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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